molecular formula C21H22N4O4S3 B12031211 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12031211
M. Wt: 490.6 g/mol
InChI Key: QZMBWMNRIPZYGG-SSDVNMTOSA-N
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Description

This compound, with the chemical formula C20H20N4O3S3 , is a fascinating hybrid molecule that combines elements from different chemical families. Let’s break it down:

  • Thiadiazole Ring : The core structure features a 1,3,4-thiadiazole ring , which contains sulfur and nitrogen atoms. This ring system is known for its diverse biological activities and has been explored in drug discovery.

  • Benzylsulfanyl Group : The benzylsulfanyl group (C6H5CH2S-) is attached to the thiadiazole ring. It imparts unique properties to the compound.

  • Trimethoxyphenyl Side Chain : The N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide portion adds complexity. The trimethoxyphenyl group enhances solubility and may influence biological interactions.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. Researchers have employed condensation reactions, cyclizations, and hydrazide formation. Detailed procedures are available in the literature.

Industrial Production::

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The sulfur-containing moiety may undergo oxidation, leading to various oxidation states.
  • Substitution : The benzylsulfanyl group can participate in nucleophilic substitution reactions.
  • Reduction : Reduction of the carbonyl group (C=O) in the hydrazide portion is feasible.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
  • Substitution : Alkyl halides or other electrophiles.
  • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:: The specific products depend on reaction conditions. Oxidation may yield sulfoxides or sulfones, while substitution could lead to various derivatives.

Scientific Research Applications

Chemistry::

  • Medicinal Chemistry : Exploration of its pharmacological properties.
  • Materials Science : Potential as a building block for functional materials.
Biology and Medicine::
  • Antibacterial Activity : Investigate its antibacterial potential.
  • Anticancer Properties : Assess its effects on cancer cells.
  • Anti-inflammatory Activity : Study its impact on inflammation pathways.
Industry::
  • Dyes and Pigments : The trimethoxyphenyl group suggests potential colorant applications.
  • Agrochemicals : Investigate pesticidal properties.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N4O4S3

Molecular Weight

490.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22N4O4S3/c1-27-16-9-15(10-17(28-2)19(16)29-3)11-22-23-18(26)13-31-21-25-24-20(32-21)30-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,26)/b22-11+

InChI Key

QZMBWMNRIPZYGG-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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